4-Phenylmethoxypyrrolidine-2-carboxylic acid
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Overview
Description
H-Hyp(Bzl)-OH . HCl, also known as Benzyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylate hydrochloride, is an organic compound with the molecular formula C13H18ClNO4 and a molecular weight of 281.74 g/mol . It appears as a white crystalline solid and is soluble in water and organic solvents . This compound is primarily used as a reagent and intermediate in organic synthesis, particularly in the synthesis of peptide compounds or drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
H-Hyp(Bzl)-OH . HCl is typically prepared through a two-step process :
Reaction of O-benzoyl-L-hydroxyproline methyl ester with hydrochloric acid: This reaction produces H-Hyp(Bzl)-OMe . HCl.
Crystallization or purification: The product is then obtained by crystallization or other purification methods.
Industrial Production Methods
The industrial production of 4-Phenylmethoxypyrrolidine-2-carboxylic acid follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is usually produced in well-ventilated areas to avoid exposure to hydrochloric acid fumes .
Chemical Reactions Analysis
Types of Reactions
4-Phenylmethoxypyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of H-Hyp(Bzl)-OH . HCl may produce corresponding ketones or aldehydes, while reduction may yield alcohols .
Scientific Research Applications
H-Hyp(Bzl)-OH . HCl has diverse applications in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis, particularly in the synthesis of peptide compounds.
Biology: Employed in the study of biological processes and the development of therapeutic approaches.
Medicine: Investigated for its potential therapeutic applications, including its use in drug development.
Industry: Utilized in the production of various chemical intermediates and final products.
Mechanism of Action
The mechanism of action of H-Hyp(Bzl)-OH . HCl involves its interaction with specific molecular targets and pathways . For example, it may exert its effects by modulating the activity of enzymes or receptors involved in biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
H-Hyp(Bzl)-OH . HCl can be compared with other similar compounds, such as H-Hyp-OMe hydrochloride . While both compounds share similar structural features, 4-Phenylmethoxypyrrolidine-2-carboxylic acid is unique in its specific applications and properties. Other similar compounds include:
H-Hyp(Bzl)-OMe . HCl: Used as a non-cleavable linker in the synthesis of antibody-drug conjugates.
H-Hyp-OMe hydrochloride: Employed as a PROTAC linker in the synthesis of PROTACs.
Properties
Molecular Formula |
C12H15NO3 |
---|---|
Molecular Weight |
221.25 g/mol |
IUPAC Name |
4-phenylmethoxypyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C12H15NO3/c14-12(15)11-6-10(7-13-11)16-8-9-4-2-1-3-5-9/h1-5,10-11,13H,6-8H2,(H,14,15) |
InChI Key |
RJFJRYVMVNICCP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CNC1C(=O)O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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